molecular formula C7H7ClN2 B1360939 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 872292-64-3

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine

Numéro de catalogue: B1360939
Numéro CAS: 872292-64-3
Poids moléculaire: 154.6 g/mol
Clé InChI: UCOMGQRYTLYYGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Topology and Ring System Analysis

The molecular topology of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine reveals a bicyclic architecture characterized by the fusion of a pyridazine ring with a saturated cyclopentane moiety. The compound possesses the molecular formula C₇H₇ClN₂ with a molecular weight of 154.595 daltons, demonstrating a compact heterocyclic framework. The structural connectivity follows the SMILES notation C1CC2=CC(=NN=C2C1)Cl, indicating the specific arrangement of the fused ring system with the chlorine substituent positioned on the pyridazine portion.

The ring system analysis demonstrates that the pyridazine portion maintains its characteristic 1,2-diazine arrangement, where two nitrogen atoms occupy adjacent positions within the six-membered ring. This diazine configuration imparts significant electronic properties to the overall molecular structure, particularly through the electron-withdrawing nature of the nitrogen atoms. The cyclopentane ring adopts a saturated configuration, contributing conformational flexibility to the otherwise planar pyridazine system.

Topological polar surface area calculations reveal specific spatial requirements for molecular recognition processes. The predicted collision cross sections provide quantitative measures of the three-dimensional molecular volume under various ionization conditions. These measurements demonstrate systematic variations depending on the adduct formation, with values ranging from 121.8 Ų for the dehydrated protonated species to 150.4 Ų for the ammonium adduct.

Adduct Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 155.03705 128.2
[M+Na]⁺ 177.01899 138.6
[M-H]⁻ 153.02249 129.9
[M+NH₄]⁺ 172.06359 150.4
[M+K]⁺ 192.99293 134.8

The ring fusion pattern creates a unique electronic environment where the pyridazine nitrogen atoms can participate in various intermolecular interactions while the saturated cyclopentane ring provides structural rigidity. This architectural arrangement distinguishes the compound from simple pyridazines or independent cyclopentane derivatives, creating opportunities for specific molecular recognition events.

Propriétés

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOMGQRYTLYYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648038
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872292-64-3
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Cyclization and Halogenation via Phosphorus Oxychloride (POCl3)

A reliable method to prepare 3-chloro derivatives of cyclopenta-fused pyridazines involves the treatment of the corresponding cyclopenta-fused pyridazinone precursor with phosphorus oxychloride under reflux conditions. This reagent acts both as a chlorinating and dehydrating agent, facilitating the replacement of the keto or hydroxy group with chlorine.

Typical procedure:

  • Starting material: 3-oxo-5H,6H,7H-cyclopenta[c]pyridazine or related lactam precursor.
  • Reagent: POCl3 (phosphorus oxychloride).
  • Conditions: Reflux at approximately 100 °C for 2–5 hours.
  • Work-up: Removal of volatiles under vacuum, followed by quenching with ice and saturated sodium bicarbonate solution to neutralize excess POCl3 and precipitate the chlorinated product.
  • Purification: Filtration, washing, and drying to yield the 3-chloro derivative as a solid.

Example data from related compound synthesis:

Step Reagents & Conditions Outcome
1 3-oxo-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine + POCl3 Reflux 2–4.75 h at 100 °C, chlorination occurs
2 Quenching with ice/saturated NaHCO3 Precipitation of 3-chloro derivative
Yield ~99% High purity solid obtained

This approach is supported by the synthesis of 3-chloro-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine, an analog with a fused benzocycloheptane ring, indicating the method’s applicability to fused ring systems including cyclopenta[c]pyridazines.

Cyclocondensation Reactions with Sodium Alkoxide Catalysis

Another synthetic route involves cyclocondensation reactions between substituted cyclopentanone derivatives and nitrogen-containing nucleophiles, catalyzed by sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide). This method has been successfully applied to synthesize cyclopenta-fused pyridine and pyridazine derivatives.

Mechanism highlights:

  • Formation of diarylidene cyclopentanone intermediates via Knoevenagel condensation.
  • Michael addition of nitrile-containing nucleophiles (e.g., propanedinitrile).
  • Alkoxide-mediated cyclization and dehydration to form the heterocyclic ring.

Though this method is more commonly reported for cyclopenta[b]pyridine-3-carbonitrile derivatives, it provides a conceptual framework for preparing cyclopenta[c]pyridazine analogs, possibly adaptable for chlorinated derivatives by subsequent halogenation steps or by using chlorinated precursors.

Potassium Carbonate-Mediated Cyclization

In pyridine analog synthesis, potassium carbonate (K2CO3)-mediated cyclization has been employed to form pyridine rings from alkynyl oximes and related precursors. This base-mediated cyclization under mild heating conditions may be adapted for cyclopenta-fused pyridazine systems, especially in the presence of suitable chlorinated substrates to introduce the chlorine atom regioselectively.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
POCl3-mediated halogenation POCl3, 3-oxo-pyridazine precursor Reflux 100 °C, 2–5 h ~99 Direct chlorination, high purity, widely used
Cyclocondensation with sodium alkoxide Cyclopentanone derivatives, sodium ethoxide Reflux in ethanol or methanol Moderate Forms fused ring, may require further chlorination
K2CO3-mediated cyclization Alkynyl oximes, K2CO3, glycerol 120 °C, 12 h ~74 Base-mediated ring closure, mild conditions

Research Findings and Analytical Data

  • The POCl3 method yields high purity 3-chloro derivatives confirmed by ^1H NMR, LC-MS, and melting point analysis. For example, ^1H NMR signals correspond to aromatic and aliphatic protons consistent with the fused cyclopenta-pyridazine structure, and mass spectrometry shows the expected molecular ion peaks (e.g., m/z 231 for related analogs).

  • Cyclocondensation products have been characterized by IR (notably nitrile stretching bands near 2200 cm^-1), NMR, and elemental analysis, confirming the formation of the fused heterocyclic system.

  • The chlorinated compounds serve as key intermediates for further functionalization, including esterification and amide formation, enabling the construction of more complex heterocyclic frameworks for pharmaceutical and material science applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazines, oxidized derivatives, and cycloaddition products, which can be further utilized in different applications .

Applications De Recherche Scientifique

Structural Overview

3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine features a fused ring system comprised of a cyclopentane and a pyridazine ring with a chlorine substituent at the 3-position. This structure contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals:

  • Anticancer Agents : The compound serves as a scaffold for designing new anticancer drugs. Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells. The mechanism involves inhibition of key enzymes or receptors involved in cancer progression .
  • Anti-inflammatory Compounds : Research suggests that this compound may also play a role in developing anti-inflammatory drugs by modulating inflammatory pathways through enzyme inhibition.

Materials Science

In materials science, this compound is utilized for synthesizing novel materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for developing advanced materials like organic semiconductors, which are essential for electronic devices.
  • Optoelectronic Applications : The compound's ability to form complexes with other materials can lead to innovations in optoelectronics, enhancing the performance of devices like LEDs and solar cells.

Biological Studies

The biological activity of this compound is linked to its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests its application in pharmacology to optimize drug interactions and minimize adverse effects .
  • Receptor Binding Studies : It is being investigated for its ability to bind to specific receptors, potentially acting as an agonist or antagonist that modulates receptor activity.

Data Table: Biological Activities of this compound

Activity TypeTargetObserved EffectReference
Anticancer ActivityA549 (lung cancer)Significant cytotoxicity
MCF-7 (breast cancer)Inhibition rate observed
Enzyme InhibitionCytochrome P450Potential modulation of activity

Anticancer Activity

A study highlighted that derivatives of cyclopenta[c]pyridazine demonstrated significant inhibition rates against various cancer cell lines when assessed using the MTT assay. This indicates the potential for developing targeted therapies for cancer treatment.

Enzyme Inhibition

Research has focused on the compound's role as an inhibitor of cytochrome P450 enzymes. This inhibition can significantly impact drug metabolism and interactions, making it a candidate for further pharmacological studies aimed at optimizing therapeutic regimens .

Mécanisme D'action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Pyridine vs. Pyridazine Fusion
  • 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 126215-93-8, C₈H₈ClN ):
    • Differs in the heterocyclic core (pyridine vs. pyridazine), reducing electron deficiency.
    • Predicted properties: Density 1.241 g/cm³, pKa 3.90, boiling point 222.1°C .
    • Synthesized via halide substitution under basic conditions (K₂CO₃/acetone) , suggesting analogous routes for chlorinated cyclopenta-fused systems.
Trifluoromethyl and Nitrile Derivatives
  • Marketed by suppliers (e.g., AKOS009116016), indicating utility in medicinal chemistry .
  • 3-Chloro-5H,6H,7H-cyclopenta[C]pyridine-4-carbonitrile (C₉H₈ClN₂ ):
    • The nitrile group at position 4 introduces electron-withdrawing effects, favoring nucleophilic substitution or cycloaddition reactions. Available commercially as a building block .

Activité Biologique

3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chlorinated cyclopenta[c]pyridazine ring system, which may influence its interaction with various biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The chlorine atom in the structure can affect the compound's reactivity and binding affinity. It has been suggested that this compound may act as an inhibitor for certain enzymes, potentially modulating their activity by binding to active or allosteric sites. This interaction can prevent substrate binding and subsequent catalytic activity, which is crucial in various biological pathways.

Potential Applications

This compound has shown promise in several areas:

  • Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals, particularly targeting anti-inflammatory and anticancer pathways.
  • Biological Research : The compound is being studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to inhibit key enzymes could lead to therapeutic applications in treating various diseases.
  • Materials Science : The compound's unique electronic properties make it suitable for developing advanced materials such as organic semiconductors.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of cyclopenta[c]pyridazine may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition rates against lung (A549) and breast cancer (MCF-7) cell lines when assessed using the MTT assay .
  • Enzyme Inhibition : Research has highlighted the potential of this compound as an inhibitor of cytochrome P450 enzymes. This inhibition could have significant implications for drug metabolism and interactions, making it a candidate for further pharmacological studies.

Data Table: Biological Activities of this compound

Activity TypeTarget/EffectReference
AnticancerInhibition of A549 and MCF-7 cells
Enzyme InhibitionCytochrome P450
AntimicrobialPotential activity against bacteria
Materials ScienceDevelopment of organic semiconductors

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine, and what are their key optimization parameters?

  • Methodological Answer : Synthesis typically involves cyclization of halogenated precursors or functionalization of preformed cyclopenta[c]pyridazine scaffolds. For example, analogous compounds (e.g., ethyl 3-chloro-5H,6H,7H-pyrido[4,3-c]pyridazine-6-carboxylate) are synthesized via cyclocondensation of aminopyridazines with cyclic ketones under acidic conditions . Key parameters include:
  • Temperature : Controlled heating (80–120°C) to avoid ring decomposition.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Data Table :
PrecursorCatalystYield (%)Reference
Pyridazine derivativeZnCl₂65–78
Cyclic ketoneH₂SO₄55–62Adapted from

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on ring current effects and coupling patterns. For example, the chloro-substituted carbon resonates at δ 125–135 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 167.59 g/mol for analogous structures) via ESI-MS .
  • IR Spectroscopy : Identify C-Cl stretches at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for cyclopenta[c]pyridazine derivatives?

  • Methodological Answer :
  • Systematic Parameter Screening : Vary catalysts, solvents, and temperatures to identify optimal conditions. For example, replacing ZnCl₂ with FeCl₃ reduced byproducts in related syntheses .
  • Analytical Cross-Validation : Use HPLC-MS to track byproducts (e.g., dechlorinated derivatives) and quantify yields accurately .
  • Case Study : Inconsistent yields (50–80%) for 2-chloro-cyclopenta[b]pyridine were resolved by controlling moisture levels during cyclization .

Q. What computational methods are used to predict the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites. For example, the chlorine atom exhibits σ-hole polarization, making it susceptible to nucleophilic substitution .
  • Molecular Docking : Predict binding affinity in drug discovery contexts (e.g., interactions with kinase targets) .
  • Data Table :
PropertyValue (DFT)Experimental Reference
C-Cl Bond Length1.72 Å1.70–1.75 Å
HOMO-LUMO Gap5.2 eVN/A (Theoretical)

Q. How can reaction conditions be optimized to minimize ring-opening side reactions during functionalization of cyclopenta[c]pyridazine derivatives?

  • Methodological Answer :
  • Solvent Selection : Low-polarity solvents (e.g., toluene) stabilize the fused-ring structure during alkylation .
  • Temperature Control : Maintain reactions below 100°C to prevent thermal decomposition.
  • Additives : Use radical inhibitors (e.g., BHT) to suppress oxidative ring-opening pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.